O-Sulfo-MK 447 is a sulfonated derivative of the compound MK-447, which has garnered attention for its pharmacological properties, particularly its salidiuretic activity. This compound promotes the excretion of sodium and chloride ions, leading to increased urine production. The potential therapeutic applications of O-Sulfo-MK 447 are primarily linked to its ability to modulate fluid balance in the body, making it relevant in conditions such as hypertension and edema.
O-Sulfo-MK 447 is classified as a sulfonated phenolic compound. It is identified by its Chemical Abstracts Service number 65687-13-0. The compound falls under the category of diuretics, specifically targeting ion transport systems to exert its effects. Its molecular formula is , with a molecular weight of 385.22 g/mol.
The synthesis of O-Sulfo-MK 447 involves the sulfonation of MK-447, typically employing sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The process requires careful control of temperature and solvent choice to facilitate the reaction effectively.
The molecular structure of O-Sulfo-MK 447 can be described using several identifiers:
This structure indicates the presence of an amino group, a tert-butyl group, and an iodine atom attached to a phenolic ring system.
O-Sulfo-MK 447 participates in various chemical reactions:
These reactions can lead to various products depending on the reagents and conditions applied.
The mechanism by which O-Sulfo-MK 447 exerts its pharmacological effects primarily involves inhibition of the sodium-potassium-chloride cotransport system in renal cells. This inhibition results in increased excretion of sodium and chloride ions, thereby producing a diuretic effect that helps reduce blood pressure and alleviate fluid retention.
The interaction with ion transport systems suggests that O-Sulfo-MK 447 modulates cellular signaling pathways related to fluid balance and electrolyte homeostasis.
The molecular weight (385.22 g/mol) and specific structural features contribute to its reactivity profile and biological activity.
O-Sulfo-MK 447 has potential applications in scientific research focused on:
O-Sulfo-MK 447 is identified as the primary active O-sulfo conjugate metabolite of the parent compound MK-447 (2-amino-4-(1,1-dimethylethyl)-6-iodophenol). The sulfonation occurs enzymatically via sulfotransferases in vivo, specifically targeting the phenolic hydroxyl group of MK-447. This conjugation replaces the hydrogen atom of the hydroxyl group with a sulfonate (‑SO₃⁻) moiety, significantly altering the molecule’s physicochemical properties. The transformation enhances water solubility and introduces a strong anionic character, which is critical for its biological interactions. Evidence confirms this metabolite is generated endogenously and is responsible for MK-447’s pharmacological activity, as the parent compound exhibits minimal biological efficacy in isolation [1].
While enzymatic sulfonation dominates in vivo, chemical synthesis of O-Sulfo-MK 447 can be achieved in vitro through direct sulfonation of MK-447. The process typically employs sulfonating agents like sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous organic solvents (e.g., dimethylformamide or dichloromethane). Key reaction parameters include:
O-Sulfo-MK 447 exhibits pH-dependent stability critical for its function:
Table 1: Stability Profile of O-Sulfo-MK 447
Condition | Stability | Primary Degradation Pathway |
---|---|---|
Simulated Gastric Fluid (pH 1.2) | Low (t₁/₂ < 30 min) | Hydrolysis to MK-447 |
Plasma (pH 7.4) | High (t₁/₂ > 6 h) | Minimal degradation |
Bile/Pancreatin | Moderate | Enzymatic hydrolysis |
Liposomal encapsulation strategies using GM1 gangliosides or sphingomyelin enhance stability in gastrointestinal environments by shielding the sulfonate group from acid and enzymes [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7